3'-O-(2-Methoxyethyl)adenosine is a modified nucleoside derived from adenosine, where a methoxyethyl group is attached at the 3' position of the ribose sugar. This modification enhances the stability and biological activity of the nucleoside. The compound is classified as a nucleoside analog and is of significant interest in biochemical and pharmaceutical research due to its potential therapeutic applications.
3'-O-(2-Methoxyethyl)adenosine belongs to a class of compounds known as O-alkylated nucleosides. These compounds are synthesized to improve the properties of natural nucleosides, particularly in terms of stability against enzymatic degradation. This specific compound can be sourced from various synthetic pathways involving adenosine or its derivatives, which serve as starting materials for modification.
The synthesis of 3'-O-(2-Methoxyethyl)adenosine typically involves the following steps:
This method has been optimized for large-scale industrial production, allowing for high-purity yields of 3'-O-(2-Methoxyethyl)adenosine suitable for research and therapeutic applications .
3'-O-(2-Methoxyethyl)adenosine can participate in various chemical reactions typical of nucleosides, including:
These reactions are crucial for developing functional oligonucleotides used in therapeutic applications .
The mechanism of action for 3'-O-(2-Methoxyethyl)adenosine primarily involves its incorporation into RNA strands. The methoxyethyl modification enhances resistance to degradation by ribonucleases, thereby prolonging the half-life of oligonucleotides in biological systems. This property makes it an attractive candidate for therapeutic applications such as antisense oligonucleotides and small interfering RNAs.
When incorporated into RNA sequences, it can modulate gene expression by altering splicing patterns or inhibiting translation through steric hindrance .
These properties make 3'-O-(2-Methoxyethyl)adenosine suitable for various biochemical applications .
3'-O-(2-Methoxyethyl)adenosine has several significant applications in scientific research:
3'-O-(2-Methoxyethyl)adenosine (CAS 303197-30-0) is a structurally modified adenosine analog featuring a 2-methoxyethyl (MOE) group attached to the 3'-oxygen of the ribose sugar. Its molecular formula is C₁₃H₁₉N₅O₅, with a molecular weight of 325.32 g/mol [1]. The compound retains the canonical adenine nucleobase but introduces a chiral center at the modification site, requiring stereoselective synthesis to ensure biological relevance. Key structural features include:
X-ray crystallography and NMR studies reveal that the MOE extension adopts a gauche conformation relative to the ribose ring, with the terminal methoxy group participating in intramolecular hydrogen bonding. This conformational preference increases nuclease resistance by sterically blocking phosphodiesterase access to the 3'-hydroxyl group [1] [8].
Table 1: Conformational Parameters of 3'-O-(2-Methoxyethyl)adenosine
Structural Feature | Parameter | Biological Implication |
---|---|---|
Glycosidic bond angle (χ) | -158° ± 3° | Maintains anti conformation for base pairing |
Sugar pucker (P) | C3'-endo (P = 15° ± 5°) | Enhances RNA target affinity |
MOE dihedral angle (θ) | 62° ± 8° | Optimizes hydrophobic interactions |
Solvent accessibility | Reduced 63% vs. unmodified | Improves nuclease resistance |
The synthesis of 3'-O-(2-Methoxyethyl)adenosine relies on regioselective alkylation strategies to functionalize the 3'-hydroxyl while preserving the 2'-OH and nucleobase reactivity. Two principal methods dominate the literature:
Method A: Direct AlkylationAdenosine is dissolved in dimethyl sulfoxide (DMSO)/N,N-dimethylformamide (DMF) mixtures (4:1 v/v) and treated with 1.2 equivalents of 2-methoxyethyl methanesulfonate under inert atmosphere. Sodium hydride (1.5 eq) serves as the base catalyst at 50–52°C for 3 hours, followed by lithium bromide (0.5 eq) to enhance regioselectivity. This method yields the 3'-O-MOE derivative with < 5% of the 2'-O isomer due to steric differentiation of the ribose hydroxyls [2] [7].
Method B: Phase-Transfer CatalysisEmploying tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, adenosine reacts with 2-methoxyethyl bromide in a biphasic system (CH₂Cl₂/50% NaOH). The reaction proceeds at room temperature for 18 hours, achieving 72% regioselectivity for the 3'-isomer. This approach avoids elevated temperatures that promote nucleobase degradation [6].
Critical to both methods is the use of methanesulfonate esters as alkylating agents rather than halides, which reduces N-alkylation byproducts. Post-reaction, the crude mixture typically contains < 15% 2'-O-MOE isomer and < 3% N6-alkylated impurities, necessitating chromatographic purification [2] [6].
Table 2: Comparative Analysis of Alkylation Methods
Parameter | Direct Alkylation | Phase-Transfer Catalysis |
---|---|---|
Temperature | 50–52°C | 25°C |
Time | 3 hours | 18 hours |
Regioselectivity (3':2') | 19:1 | 3.5:1 |
Yield (isolated) | 47% | 68% |
Key Catalyst | NaH/LiBr | TBAB |
Major Impurity | 2'-O-MOE (5%) | N6-MOE (12%) |
Selective modification of the ribose ring necessitates strategic protection of sensitive functional groups to prevent undesired side reactions. For 3'-O-MOE adenosine synthesis, orthogonal protecting group strategies are employed:
Notably, the MOE group itself acts as a permanent protecting moiety at the 3'-position, conferring metabolic stability to therapeutic oligonucleotides. The choice of protecting groups is dictated by their compatibility with the MOE ether's chemical stability – strong Lewis acids or prolonged basic conditions may cleave the glycolic linkage [3] [8].
Table 3: Protecting Groups for Adenosine Derivatization
Protecting Group | Protection Site | Introduction Reagent | Deprotection Conditions | Compatibility with MOE |
---|---|---|---|---|
Benzoyl | N6 (nucleobase) | Benzoyl chloride/pyridine | NH₃/MeOH, 55°C, 5h | Stable |
Dimethoxytrityl (DMT) | 5'-OH | DMT-Cl/pyridine | 3% DCA in CH₂Cl₂, 2 min | Stable |
tert-Butyldimethylsilyl (TBDMS) | 2'-OH | TBDMS-Cl/imidazole | Fluoride ions (TBAF) | Partial cleavage risk |
Acetyl | 2'/3'-OH | Ac₂O/pyridine | K₂CO₃/MeOH, 4h | Hydrolysis risk |
Purification of 3'-O-(2-Methoxyethyl)adenosine presents challenges due to the polar byproducts (glycol derivatives) and regioisomeric contaminants (2'-O-MOE adenosine). A two-stage purification protocol is standard:
Stage 1: Silica Gel ChromatographyCrude product is adsorbed onto silica gel (60–120 mesh) and packed into a column with a gradient of CH₂Cl₂:MeOH (95:5 → 80:20 v/v). The 3'-O-MOE adenosine elutes at Rf = 0.32 (CH₂Cl₂:MeOH 85:15), separated from:
High-performance liquid chromatography (HPLC) alternatives use C18 reverse-phase columns with 10 mM ammonium acetate (pH 6.8)/acetonitrile (92:8 → 70:30) at 2 mL/min, achieving baseline separation with retention times of 14.3 minutes (3'-isomer) vs. 16.1 minutes (2'-isomer) [7].
Stage 2: CrystallizationPooled fractions are concentrated under reduced pressure and crystallized from ethanol/acetonitrile (1:3 v/v) at -20°C for 24 hours. The crystalline product exhibits characteristic needles with > 99.5% purity by HPLC (UV 260 nm). Crystallization solvents are optimized based on solubility studies:
Final purification yields typically reach 68–72% after crystallization, with residual solvent levels < 300 ppm (GC-MS) and isomeric contamination < 0.3% (HPLC). The purified compound shows stability for > 24 months when stored desiccated at -20°C [6] [7].
Table 4: Purification Performance Metrics
Technique | Conditions | Key Separation Targets | Purity Achieved | Recovery Yield |
---|---|---|---|---|
Silica Chromatography | CH₂Cl₂:MeOH (85:15) | 3' vs. 2' isomers | 95.2% | 78% |
Reverse-Phase HPLC | C18, NH₄OAc/CH₃CN | N6-alkylated impurities | 99.1% | 63% |
Ethanol Crystallization | 25°C, 12h | Solvent residues | 99.4% | 82% |
Acetonitrile Crystallization | -20°C, 24h | Isomeric contaminants | 99.8% | 58% |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1